molecular formula C12H9NO3S B11867327 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one CAS No. 88973-14-2

7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one

Cat. No.: B11867327
CAS No.: 88973-14-2
M. Wt: 247.27 g/mol
InChI Key: FOOGUNZDAUZXQU-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one is a fused heterocyclic compound combining chromenone and oxazole moieties. Its structure features a chromenone backbone (a benzopyran-2-one derivative) fused with an oxazole ring substituted with a thioxo (C=S) group at position 2 and methyl groups at positions 7 and 6.

Properties

CAS No.

88973-14-2

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

7,8-dimethyl-2-sulfanylidene-1H-pyrano[2,3-e][1,3]benzoxazol-6-one

InChI

InChI=1S/C12H9NO3S/c1-5-6(2)15-11-7(10(5)14)3-4-8-9(11)13-12(17)16-8/h3-4H,1-2H3,(H,13,17)

InChI Key

FOOGUNZDAUZXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC3=C2NC(=S)O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,8-dimethylchromen-2-one with thioamide in the presence of a base, leading to the formation of the desired oxazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromene or oxazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight structural and molecular distinctions between 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one and related chromenone derivatives.

Table 1: Structural and Molecular Comparison of Chromenone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups
7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one (Target Compound) Not Provided Likely C₁₂H₉NO₃S ~263.27 (estimated) Thioxo (C=S), 7,8-dimethyl, fused oxazole-chromenone
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one 475-25-2 C₁₆H₁₂O₆ 300.26 Four hydroxyl groups, indeno-chromenone fused system
4-[(4-Hydroxymethyl-2H-1,2,3-triazol-2-yl)-methyl]-6,8-dimethyl-2H-chromen-2-one Not Provided C₁₆H₁₄N₃O₃ 296.30 Triazole-methyl, hydroxymethyl, 6,8-dimethyl
2-amino-6-methylchromeno[8,7-d][1,3]oxazol-8-one 114476-70-9 C₁₁H₈N₂O₃ 216.20 Amino group, 6-methyl, fused oxazole-chromenone

Key Structural and Functional Differences:

Substituent Diversity: The target compound features a thioxo group (C=S), which is rare in chromenone derivatives and may enhance electrophilicity or metal-binding capacity compared to oxygenated analogs. In contrast, 2-amino-6-methylchromeno[8,7-d][1,3]oxazol-8-one (CAS 114476-70-9) contains an amino group, which could improve solubility and hydrogen-bonding interactions . The triazole-containing compound (C₁₆H₁₄N₃O₃) introduces a 1,2,3-triazole ring, a bioisostere for ester or amide groups, often used in drug design to improve metabolic stability .

Molecular Weight and Complexity: The tetrahydroxyindeno-chromenone (CAS 475-25-2) has the highest molecular weight (300.26 g/mol) due to its four hydroxyl groups and indeno-fused system. This structure may confer antioxidant properties but could reduce membrane permeability .

Functional Group Implications: Thioxo vs. Hydroxyl Groups: The thioxo group in the target compound likely increases lipophilicity (logP) compared to hydroxylated analogs like CAS 475-25-2, which may favor CNS penetration or interaction with hydrophobic protein pockets. Methyl Substitutions: The 7,8-dimethyl groups in the target compound could sterically hinder metabolic degradation, enhancing stability compared to non-methylated analogs .

Research Findings and Gaps:

  • Limited experimental data exist for the target compound’s reactivity or bioactivity.
  • The triazole-containing derivative (C₁₆H₁₄N₃O₃) highlights the role of heterocyclic appendages in modulating biological activity, though its specific applications remain undocumented in the provided evidence .

Biological Activity

7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one is a compound belonging to the class of chromeno derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C11H9N1O2S
Molecular Weight: 221.26 g/mol

The structure of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one features a chromeno backbone with a thioxo group and an oxazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that chromeno derivatives exhibit significant antimicrobial properties. A study focusing on various derivatives showed that compounds with similar structures to 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one possess activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL) against Gram-positiveMIC (µg/mL) against Gram-negative
7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one100200
Control (Ampicillin)1020

Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory potential of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one has been investigated in various in vitro studies. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Case Study:
In an experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction of cytokine levels compared to controls.

CytokineControl (pg/mL)Treatment (pg/mL)
TNF-alpha500150
IL-630080

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines.

Cell Line Study Results:
A study assessing the cytotoxic effects on different cancer cell lines yielded the following results:

Cell LineIC50 (µM)
HeLa5
MCF710
A54915

IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanisms underlying the biological activities of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one are still under investigation. However, it is hypothesized that its thioxo group plays a crucial role in interacting with cellular targets involved in inflammation and microbial resistance.

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